

# An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxynicotinamide

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## Compound of Interest

Compound Name: *5-Methoxynicotinamide*

Cat. No.: *B050006*

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## Abstract

6-Methoxynicotinamide, a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT), has emerged as a compound of significant interest in the fields of metabolic disease and oncology. A thorough understanding of its physicochemical properties is paramount for its application in research and development, influencing formulation, bioavailability, and therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Methoxynicotinamide, details the experimental methodologies for their determination, and illustrates its mechanism of action through a detailed signaling pathway diagram.

## Physicochemical Properties

The fundamental physicochemical properties of 6-Methoxynicotinamide are summarized in the tables below, providing a clear and concise reference for researchers.

## Table 1: General and Chemical Properties

Property	Value	Source
IUPAC Name	6-methoxypyridine-3-carboxamide	
Synonyms	JBSNF-000088, 6-Methoxy-3-pyridinecarboxamide	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	7150-23-4	<a href="#">[1]</a>
Chemical Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	152.15 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[2]</a>

**Table 2: Physical and Chemical Characteristics**

Property	Value	Source
Melting Point	178-180°C	<a href="#">[2]</a>
Boiling Point (Predicted)	301.6 ± 22.0°C	<a href="#">[2]</a>
Density (Predicted)	1.213 ± 0.06 g/cm <sup>3</sup>	<a href="#">[2]</a>
logP (Computed)	1.4	
Polar Surface Area (Computed)	65.2 Å <sup>2</sup>	

**Table 3: Solubility Profile**

Solvent	Solubility	Source
DMSO	≥ 60 mg/mL (at 25°C)	<a href="#">[1]</a>
Methanol	Soluble (a little)	<a href="#">[2]</a>

## Experimental Protocols

The accurate determination of physicochemical properties is crucial for the characterization of any active pharmaceutical ingredient (API). Below are detailed methodologies for key

experiments.

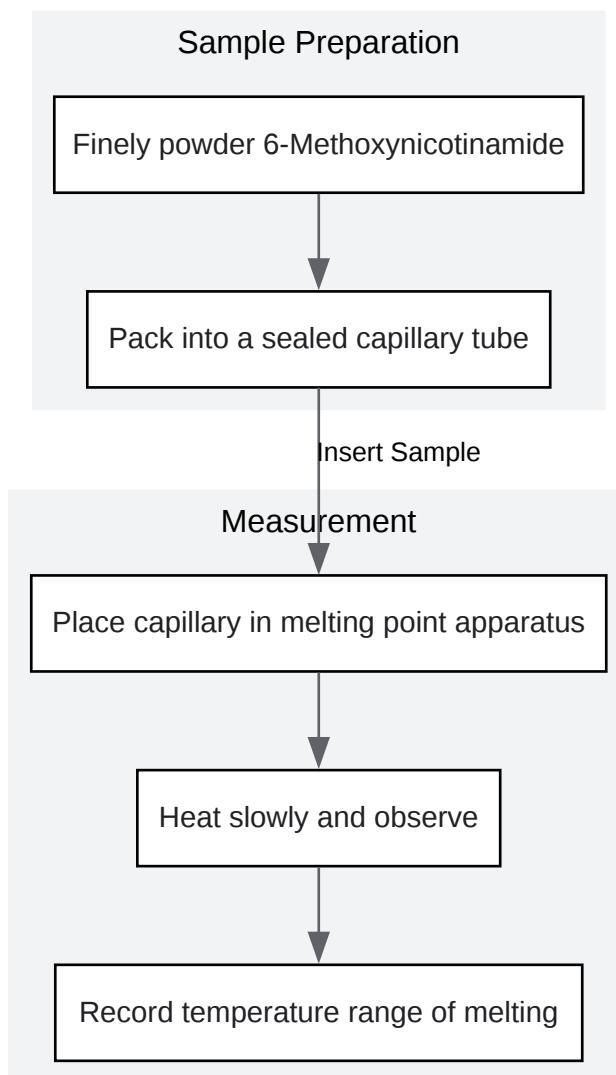
## Melting Point Determination

The melting point of 6-Methoxynicotinamide can be determined using the capillary method with a melting point apparatus.

Protocol:

- A small, finely powdered sample of 6-Methoxynicotinamide is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer.
- The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point.

Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of 6-Methoxynicotinamide.

## Boiling Point Determination

As 6-Methoxynicotinamide is a solid at room temperature, its boiling point is typically predicted using computational models. Experimental determination would require high temperatures and is often not performed unless necessary. If required, a distillation-based method under reduced pressure could be employed to prevent decomposition.

## Solubility Determination

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.

Protocol:

- An excess amount of 6-Methoxynicotinamide is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed flask.
- The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The resulting suspension is filtered to remove the undissolved solid.
- The concentration of 6-Methoxynicotinamide in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Protocol:

- A solution of 6-Methoxynicotinamide of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
- The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.
- A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.
- The pH of the solution is recorded after each addition, allowing the system to equilibrate.
- A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of this curve.

## logP Determination

The octanol-water partition coefficient ( $\log P$ ) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Protocol:

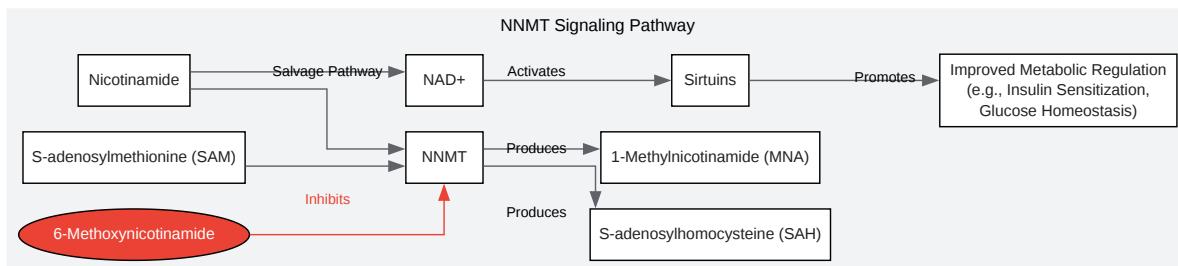
- Equal volumes of n-octanol and water are pre-saturated with each other and then separated.
- A known amount of 6-Methoxynicotinamide is dissolved in one of the phases (typically the one in which it is more soluble).
- The two phases are combined in a sealed flask and shaken vigorously for a set period to allow for partitioning of the compound.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of 6-Methoxynicotinamide in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC-UV).
- The partition coefficient ( $P$ ) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The  $\log P$  is the base-10 logarithm of  $P$ .

## Mechanism of Action and Signaling Pathway

6-Methoxynicotinamide functions as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a key enzyme in the metabolism of nicotinamide (a form of vitamin B3) and plays a crucial role in cellular energy and methylation pathways.[\[1\]](#) By inhibiting NNMT, 6-Methoxynicotinamide modulates these pathways, leading to its therapeutic effects in metabolic diseases.

The inhibition of NNMT by 6-Methoxynicotinamide leads to a cascade of downstream effects. It prevents the conversion of nicotinamide to 1-methylnicotinamide (MNA), thereby increasing the cellular pool of nicotinamide available for the synthesis of nicotinamide adenine dinucleotide (NAD+).[\[3\]](#)[\[4\]](#) Elevated NAD+ levels are known to activate sirtuins, a class of proteins involved in metabolic regulation. Furthermore, the inhibition of NNMT reduces the consumption of S-adenosylmethionine (SAM), the universal methyl donor, which can impact various cellular methylation reactions. In animal models of metabolic diseases, these molecular changes translate to improved insulin sensitivity and regulation of glucose metabolism.[\[1\]](#)

## Signaling Pathway of 6-Methoxynicotinamide as an NNMT Inhibitor



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Caption: Mechanism of action of 6-Methoxynicotinamide via NNMT inhibition.

## Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 6-Methoxynicotinamide, along with standardized experimental protocols for their determination. The elucidation of its mechanism of action as an NNMT inhibitor, visualized through the provided signaling pathway, underscores its therapeutic potential. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating the continued investigation and development of 6-Methoxynicotinamide as a promising therapeutic agent.

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